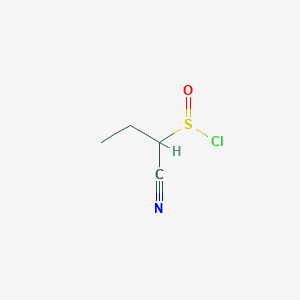

1-Cyanopropane-1-sulfinyl chloride

Description

Properties

Molecular Formula |

C4H6ClNOS |

|---|---|

Molecular Weight |

151.62 g/mol |

IUPAC Name |

1-cyanopropane-1-sulfinyl chloride |

InChI |

InChI=1S/C4H6ClNOS/c1-2-4(3-6)8(5)7/h4H,2H2,1H3 |

InChI Key |

SPBNMIIXIXRPSH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#N)S(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Properties & Synthetic Utility of 1-Cyanopropane-1-sulfinyl Chloride

This guide provides an in-depth technical analysis of 1-Cyanopropane-1-sulfinyl chloride , a specialized organosulfur intermediate. It synthesizes physicochemical data, reactivity profiles, and safety protocols for researchers in drug discovery and agrochemical synthesis.

Executive Summary

1-Cyanopropane-1-sulfinyl chloride (IUPAC: 2-(chlorosulfinyl)butanenitrile) is a highly reactive electrophilic building block characterized by the presence of a sulfinyl chloride group (

Chemical Identity & Structural Analysis[1][2][3][4]

The compound features a propyl backbone where the alpha-carbon (relative to the nitrile) bears the sulfinyl chloride moiety. This creates a chiral center at the alpha-carbon, in addition to the inherent chirality of the sulfinyl sulfur atom, leading to the existence of diastereomers.

| Property | Detail |

| Common Name | 1-Cyanopropane-1-sulfinyl chloride |

| IUPAC Name | 2-(Chlorosulfinyl)butanenitrile |

| CAS Number | 1861384-69-1 (Representative) |

| Molecular Formula | |

| Molecular Weight | 151.62 g/mol |

| SMILES | CCC(C#N)S(=O)Cl |

| InChI Key | SPBNMIIXIXRPSH-UHFFFAOYSA-N |

Structural Diagram

The molecule consists of a butyronitrile skeleton substituted at the 2-position (alpha to cyano) with a chlorosulfinyl group.

-

Electron Withdrawal: The geminal cyano and sulfinyl groups create a highly electron-deficient alpha-carbon, increasing the acidity of the remaining alpha-proton.

-

Stereochemistry: The presence of two chiral centers (

and

Physicochemical Properties

Note: Due to the thermal instability of alpha-cyano sulfinyl chlorides, experimental boiling points are often approximated or require high-vacuum conditions. Values below include predicted () and experimental data derived from homologues.*

| Property | Value / Description | Context |

| Physical State | Liquid (at 25°C) | Typically a straw-colored to yellow oil. |

| Density | ~1.32 g/cm³ | Estimated based on functional group contribution ( |

| Boiling Point | ~85–90°C (at 0.5 mmHg) | Thermally labile; decomposes at atmospheric pressure. |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc. | Incompatible with water, alcohols, and amines (reacts violently). |

| LogP (Octanol/Water) | 1.3 (Predicted) | Lipophilic, suitable for organic phase reactions. |

| Vapor Pressure | Medium to High | Volatile lachrymator; requires fume hood handling. |

| Stability | Moisture Sensitive / Thermolabile | Hydrolyzes rapidly to sulfinic acid and HCl. Decomposes >100°C. |

Synthesis & Production

The synthesis of 1-Cyanopropane-1-sulfinyl chloride typically involves the functionalization of butyronitrile. A common industrial route utilizes the reaction of the alpha-anion or enamine equivalent with thionyl chloride (

Primary Synthetic Route: Oxidative Chlorination

-

Precursor: Butyronitrile (

). -

Reagent: Thionyl Chloride (

) in the presence of HCl gas or a Lewis Acid catalyst. -

Mechanism: The reaction proceeds via the tautomeric form of the nitrile or an alpha-chlorosulfenyl intermediate followed by oxidation.

Experimental Protocol (General Procedure)

-

Step 1: Charge a reactor with butyronitrile and a catalytic amount of HCl (anhydrous).

-

Step 2: Add thionyl chloride dropwise at 0–5°C to prevent thermal runaway.

-

Step 3: Allow the mixture to warm to room temperature. Evolution of

and -

Step 4: Remove excess thionyl chloride under reduced pressure.

-

Step 5: Distill the residue under high vacuum (< 1 mmHg) to isolate the product. Caution: Do not overheat pot residue.

Reactivity Profile & Mechanism

The reactivity of 1-Cyanopropane-1-sulfinyl chloride is dominated by the electrophilic sulfur atom and the activating influence of the cyano group.

Core Reactivity Pathways

-

Nucleophilic Substitution at Sulfur: The chloride is a good leaving group, allowing attack by nucleophiles (Nu:).[2]

-

Hydrolysis: Reacts with water to form the corresponding sulfinic acid, which is unstable and may disproportionate.

-

Pummerer-Type Rearrangements: Under acidic conditions, the sulfinyl group can induce rearrangements involving the alpha-carbon.

Visualization: Reactivity Network

The following diagram illustrates the divergent pathways available for this intermediate.

Figure 1: Divergent reactivity pathways of 1-Cyanopropane-1-sulfinyl chloride. The compound acts as a linchpin for generating diverse sulfur-nitrogen and sulfur-oxygen motifs.

Applications in Drug Development

This intermediate is particularly valuable in Fragment-Based Drug Design (FBDD) for introducing polar, non-aromatic metabolic handles.

-

Sulfinamides as Transition State Mimics: Reaction with primary amines yields sulfinamides, which are stable isosteres of amides and can inhibit metalloproteases.

-

Heterocycle Synthesis: The alpha-cyano sulfinyl motif can undergo cyclization reactions (e.g., with amidines) to form substituted thiazoles or isothiazoles , common scaffolds in kinase inhibitors.

-

Bioisosteres: The resulting sulfoxides or sulfones (after oxidation) serve as bioisosteres for carbonyl groups, improving metabolic stability.

Safety & Handling Protocols

Hazard Classification: Corrosive (Skin Corr. 1B), Lachrymator.

Critical Safety Parameters

-

Moisture Control: Strictly anhydrous conditions are required. Hydrolysis generates HCl gas (inhalation hazard).

-

Thermal Control: Store at -20°C. Do not distill at atmospheric pressure; risk of rapid decomposition.

-

PPE: Full face shield, chemical-resistant gloves (Nitrile/Butyl rubber), and lab coat. Work exclusively in a fume hood.

Emergency Response

-

Spill: Neutralize with solid sodium bicarbonate or lime. Do not add water directly to the concentrated spill.

-

Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water for 15 minutes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131021410, 1-Cyanopropane-1-sulfinyl chloride. Retrieved from [Link]

-

Sammes, M. P., et al. (1971).

-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines.[3] Journal of the Chemical Society C: Organic. Retrieved from [Link] - Ohoka, M., et al.Reaction of nitriles with thionyl chloride in the presence of hydrogen chloride. Journal of Organic Chemistry. (Mechanistic grounding for synthesis).

Sources

- 1. 1-Cyanopropane-1-sulfinyl chloride | C4H6ClNOS | CID 131021410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Cyanopropane-1-sulfinyl chloride

Abstract

This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational landscape of 1-Cyanopropane-1-sulfinyl chloride. In the absence of direct experimental data for this specific molecule, this document synthesizes established principles of stereochemistry, conformational analysis, and state-of-the-art analytical techniques to construct a predictive framework. We will explore the probable synthetic pathways, delve into the intricacies of its potential conformational isomers, and outline detailed experimental and computational workflows for its definitive characterization. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the study of novel organosulfur compounds and their stereochemical properties.

Introduction: The Significance of Chiral Sulfinyl Chlorides

Sulfinyl chlorides are a class of reactive organosulfur compounds that serve as pivotal intermediates in the synthesis of a wide array of chiral sulfur-containing molecules, including sulfoxides, sulfinamides, and sulfinates.[1] The stereochemistry at the sulfur atom in these compounds can profoundly influence the biological activity and pharmacological properties of drug candidates. The introduction of a cyano group alpha to the sulfinyl chloride functionality, as in 1-Cyanopropane-1-sulfinyl chloride, is expected to modulate the electronic properties and reactivity of the molecule, making it a target of significant academic and industrial interest.

Understanding the three-dimensional structure and conformational preferences of such molecules is paramount for several reasons:

-

Stereoselective Synthesis: Knowledge of the conformational equilibrium is crucial for designing and optimizing stereoselective reactions.

-

Reactivity and Stability: The conformation of the molecule can influence the accessibility of the reactive sulfinyl chloride group, thereby affecting its reactivity and stability.

-

Structure-Activity Relationships (SAR): In the context of drug discovery, a detailed understanding of the molecule's shape and preferred conformations is fundamental to elucidating its interaction with biological targets.

This guide will address the current knowledge gap regarding 1-Cyanopropane-1-sulfinyl chloride by providing a theoretical and practical roadmap for its comprehensive structural and conformational analysis.

Proposed Synthesis of 1-Cyanopropane-1-sulfinyl chloride

While a specific synthesis for 1-Cyanopropane-1-sulfinyl chloride has not been reported in the literature, a plausible synthetic route can be devised based on established methods for the preparation of sulfinyl chlorides and related α-cyano sulfonyl chlorides.[2] The proposed pathway involves the oxidative chlorination of a suitable precursor, such as a thiol or disulfide.

Synthetic Workflow

The proposed synthesis commences with the readily available butyronitrile, which can be converted to the corresponding thiol, 1-cyanopropane-1-thiol, via a multi-step sequence likely involving alpha-bromination followed by nucleophilic substitution with a thiolating agent. The subsequent oxidative chlorination of the thiol would yield the desired 1-Cyanopropane-1-sulfinyl chloride.

Caption: Proposed synthetic pathway for 1-Cyanopropane-1-sulfinyl chloride.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on general methods for the synthesis of sulfonyl chlorides from thiols.[3][4]

Step 1: Synthesis of 1-Cyanopropane-1-thiol

-

α-Bromination of Butyronitrile: To a solution of butyronitrile in a suitable solvent (e.g., CCl4), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture under inert atmosphere until the reaction is complete (monitored by GC-MS). After cooling, filter off the succinimide and remove the solvent under reduced pressure. Purify the resulting α-bromobutyronitrile by distillation.

-

Thiolation: Prepare a solution of sodium hydrosulfide (NaSH) in ethanol. Add the α-bromobutyronitrile dropwise to the NaSH solution at 0 °C. Stir the reaction mixture at room temperature until completion. Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent to yield 1-cyanopropane-1-thiol.

Step 2: Oxidative Chlorination to 1-Cyanopropane-1-sulfinyl chloride

-

To a solution of 1-cyanopropane-1-thiol in a chlorinated solvent (e.g., dichloromethane) cooled to -78 °C, add a solution of sulfuryl chloride (SO2Cl2) in the same solvent dropwise.

-

Maintain the temperature at -78 °C for the duration of the addition and for an additional 30 minutes thereafter.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

The progress of the reaction should be monitored by TLC or GC-MS.

-

Upon completion, the solvent and any volatile byproducts are removed under reduced pressure at low temperature to afford the crude 1-Cyanopropane-1-sulfinyl chloride.

-

Purification should be attempted with caution due to the reactivity of the product, potentially via low-temperature fractional distillation under high vacuum.

Self-Validation: The identity and purity of the synthesized compounds at each step should be confirmed by a combination of NMR (¹H, ¹³C), IR, and mass spectrometry. The final product's integrity should be assessed immediately after synthesis due to the potential for decomposition.

Molecular Structure and Conformational Analysis (Theoretical)

The molecular structure of 1-Cyanopropane-1-sulfinyl chloride is characterized by a chiral sulfur center and a flexible propyl chain. The presence of multiple single bonds allows for a rich conformational landscape.

Key Structural Features

-

Chiral Sulfur: The sulfur atom is a stereocenter, bonded to four different groups: the 1-cyanopropyl group, a chlorine atom, an oxygen atom, and a lone pair of electrons. This gives rise to the possibility of two enantiomers, (R)- and (S)-1-Cyanopropane-1-sulfinyl chloride.

-

Rotatable Bonds: The molecule possesses several rotatable single bonds: C1-C2, C2-C3, and C-S. Rotation around these bonds will lead to different conformational isomers.

Conformational Isomers

The conformational analysis of 1-Cyanopropane-1-sulfinyl chloride is primarily dictated by the torsional angles around the C-C and C-S bonds.[5] We can anticipate the existence of several low-energy conformers arising from rotations around these bonds.

Caption: Key rotational degrees of freedom contributing to the conformational landscape.

The relative energies of these conformers will be determined by a delicate balance of steric hindrance and electronic interactions. The bulky chlorine atom and the lone pair on the sulfur atom, as well as the cyano group, will play a significant role in dictating the preferred geometries. It is anticipated that staggered conformations will be energetically favored over eclipsed conformations.

Methodologies for Structural and Conformational Elucidation

A multi-faceted approach combining spectroscopic techniques and computational chemistry is essential for the definitive characterization of the molecular structure and conformational preferences of 1-Cyanopropane-1-sulfinyl chloride.

Experimental Techniques

4.1.1. Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the precise gas-phase structure of molecules.[6] By analyzing the rotational spectrum, one can obtain highly accurate rotational constants, which are inversely proportional to the moments of inertia of the molecule.

-

Experimental Protocol:

-

Introduce a gaseous sample of 1-Cyanopropane-1-sulfinyl chloride into a high-vacuum chamber.

-

Excite the sample with microwave radiation and detect the absorption or emission frequencies.

-

Assign the observed transitions to specific rotational energy levels.

-

Fit the transition frequencies to a rotational Hamiltonian to determine the rotational constants (A, B, C) for each observed conformer.

-

Isotopic substitution studies (e.g., with ³⁴S, ³⁷Cl, ¹³C, ¹⁵N) can be performed to determine the coordinates of individual atoms within the molecule (Kraitchman's equations).

-

-

Expected Outcome: The identification of multiple sets of rotational constants would provide definitive evidence for the presence of different conformers in the gas phase. The analysis of these constants would yield precise bond lengths, bond angles, and dihedral angles for each conformer.

4.1.2. Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule and can also be used to distinguish between different conformers.[7][8]

-

Experimental Protocol:

-

Record the infrared (IR) and Raman spectra of 1-Cyanopropane-1-sulfinyl chloride in the gas, liquid, and solid phases.

-

Temperature-dependent studies can be performed to observe changes in the relative intensities of vibrational bands, which can indicate a shift in the conformational equilibrium.

-

Matrix isolation techniques can be employed to trap individual conformers at low temperatures, allowing for their individual spectroscopic characterization.

-

-

Expected Outcome: Different conformers will exhibit unique vibrational frequencies, particularly in the fingerprint region. The characteristic stretching frequencies of the S=O, S-Cl, and C≡N groups will be readily identifiable.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| C≡N stretch | 2240 - 2260 |

| S=O stretch | 1140 - 1190 |

| S-Cl stretch | 350 - 400 |

| C-S stretch | 600 - 800 |

Table 1: Predicted characteristic vibrational frequencies for 1-Cyanopropane-1-sulfinyl chloride.

4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation in solution.

-

Experimental Protocol:

-

Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent at various temperatures.

-

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of the molecule.

-

Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities of protons, which can help to deduce the preferred conformation in solution.

-

-

Expected Outcome: The chemical shifts and coupling constants will be sensitive to the conformational state of the molecule. Variable-temperature NMR studies may reveal the coalescence of signals, allowing for the determination of the energy barriers to conformational interconversion.

Computational Chemistry

In silico methods are indispensable for complementing experimental data and providing a deeper understanding of the conformational landscape.

-

Computational Workflow:

-

Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., MMFF94) to identify all possible low-energy conformers.

-

Geometry Optimization and Frequency Calculations: Optimize the geometries of the identified conformers using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., B3LYP/6-311+G(d,p)) or ab initio methods (e.g., MP2/aug-cc-pVTZ).[9] Vibrational frequency calculations should be performed to confirm that the optimized structures are true minima on the potential energy surface and to predict the vibrational spectra.[10]

-

High-Accuracy Energy Calculations: For the lowest energy conformers, perform single-point energy calculations using a high level of theory (e.g., CCSD(T)) to obtain accurate relative energies.

-

Prediction of Spectroscopic Properties: Calculate the rotational constants, vibrational frequencies, and NMR chemical shifts for each conformer to aid in the interpretation of experimental data.

-

Caption: A typical computational workflow for conformational analysis.

Conclusion and Future Outlook

While 1-Cyanopropane-1-sulfinyl chloride remains a molecule for which specific experimental data is currently unavailable, this guide has established a robust framework for its future investigation. The proposed synthetic route provides a clear starting point for its preparation. The theoretical discussion of its molecular structure and conformational isomerism highlights the key stereochemical features that will govern its properties.

The detailed experimental and computational workflows outlined herein offer a comprehensive roadmap for the definitive characterization of this and other novel chiral sulfinyl chlorides. The application of high-resolution spectroscopic techniques, particularly microwave spectroscopy, in conjunction with high-level quantum chemical calculations, will be instrumental in unraveling the intricate details of its three-dimensional structure and conformational dynamics. Such knowledge is not only of fundamental chemical interest but also holds significant potential for the rational design of new chiral building blocks for the pharmaceutical and agrochemical industries.

References

-

Sammes, M. P., Wylie, C. M., & Hoggett, J. G. (1971). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C, 2151-2155. [Link]

-

Mikołajczyk, M., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4358-4464. [Link]

-

Chemistry LibreTexts. (2025). 2.5.1: Conformational analysis. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

-

Lin, M. C. (2025). Ab initio prediction for product stereo-specificity in the CH3CHI + O2 reaction: formation of syn- vs anti-CH3CHOO. Journal of Molecular Modeling, 31(7), 1-10. [Link]

-

RSC Publishing. (2020). Molecular vibrational spectral simulation connects theoretical cluster structure identification and vibrational spectral evidence. Physical Chemistry Chemical Physics, 22(34), 19047-19055. [Link]

-

R Discovery. (1953). The vibrational spectra of Methane Sulphonyl Chloride and Methane Sulphonyl Fluoride. Australian Journal of Chemistry, 6, 1-10. [Link]

-

MDPI. (2022). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Molecules, 27(14), 4619. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. mdpi.com [mdpi.com]

- 9. Ab initio prediction for product stereo-specificity in the CH3CHI + O2 reaction: formation of syn- vs anti-CH3CHOO - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular vibrational spectral simulation connects theoretical cluster structure identification and vibrational spectral evidence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

reactivity profile of sulfinyl chlorides with nitrile groups

An In-depth Technical Guide to the Reactivity Profile of Sulfinyl Chlorides with Nitrile Groups

Abstract

The sulfinyl chloride functional group (R-S(O)Cl) is a potent electrophile, widely utilized in organic synthesis for the formation of sulfinamides and sulfoxides. Its reactivity with the nitrile group (-C≡N), however, is nuanced and does not follow the straightforward path of nucleophilic addition by the nitrogen lone pair. This technical guide provides a comprehensive exploration of the reactivity profile between sulfinyl chlorides and nitriles, designed for researchers, scientists, and drug development professionals. We will dissect the core reaction pathways, moving beyond simple step-by-step protocols to explain the underlying causality of experimental observations. This guide emphasizes mechanistic understanding, providing detailed protocols for key transformations and highlighting the synthetic utility of the resulting products in medicinal chemistry and beyond.

Introduction: Deconstructing the Reactants

To understand the interaction between sulfinyl chlorides and nitriles, we must first appreciate their intrinsic electronic properties.

-

Sulfinyl Chlorides (R-S(O)Cl): The sulfur atom in a sulfinyl chloride is in a +4 oxidation state and is highly electrophilic. This is due to the electron-withdrawing effects of both the oxygen and chlorine atoms. The chloride ion is an excellent leaving group, making the sulfur center a prime target for nucleophiles. Their reaction with amines to form sulfinamides is exceptionally rapid and is a cornerstone of their known chemistry.[1][2]

-

Nitriles (R-C≡N): The nitrile group possesses a complex electronic character. The carbon-nitrogen triple bond is polarized towards the more electronegative nitrogen atom, rendering the carbon atom electrophilic.[3] Conversely, the nitrogen atom has a lone pair of electrons. However, these electrons reside in an sp-hybridized orbital, which has significant s-character. This holds the lone pair closer to the nucleus, making it significantly less basic and less nucleophilic than the sp³-hybridized lone pair of an amine.[4]

This dichotomy in the nitrile's character—an electrophilic carbon and a poorly nucleophilic nitrogen—is central to understanding its reactivity profile with sulfinyl chlorides.

The Dominant Pathway: Electrophilic Attack at the α-Carbon

Field-proven evidence, particularly from studies involving thionyl chloride (SOCl₂), demonstrates that the primary mode of reaction is not at the nitrile nitrogen but at the α-carbon (the carbon atom adjacent to the nitrile group).[5][6] This pathway is contingent on the presence of at least one α-hydrogen and is typically promoted by hydrogen chloride (HCl).

Mechanistic Deep Dive

The reaction is initiated by the protonation of the nitrile nitrogen by HCl. This protonation dramatically increases the acidity of the α-hydrogens. Thionyl chloride then acts as the electrophile, but it is intercepted by the enol-like tautomer of the protonated nitrile, leading to an electrophilic attack on the α-carbon.[6] The presence of HCl is crucial as it facilitates the formation of the reactive α-chloroenamine intermediate, which is in equilibrium with the nitrile under the reaction conditions.[6]

The subsequent steps dictate the final product, which can be either an α-cyanosulfinyl chloride or, with further reaction, an α-chloro-α-cyanoalkanesulfenyl chloride.

Visualization of the α-Carbon Attack Mechanism

Caption: Mechanism of α-carbon attack on nitriles by thionyl chloride.

Self-Validating Experimental Protocol: Synthesis of α-Cyano-α-methylethanesulfinyl Chloride

This protocol is adapted from the established synthesis reported by Ohoka et al.[6] It serves as a self-validating system where successful synthesis confirms the described mechanistic pathway.

Materials:

-

2-Methylpropionitrile (isobutyronitrile)

-

Thionyl chloride (SOCl₂)

-

Anhydrous Hydrogen Chloride (HCl) gas

-

Anhydrous solvent (e.g., benzene or CH₂Cl₂)

-

Reaction vessel with a gas inlet, condenser, and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a gas inlet tube, dissolve 2-methylpropionitrile (1.0 eq) in the anhydrous solvent.

-

Acidification: Bubble anhydrous HCl gas through the solution at 0 °C for 30-60 minutes to ensure saturation. This is critical for activating the nitrile.

-

Reagent Addition: Add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by IR spectroscopy (disappearance of the nitrile C≡N stretch around 2250 cm⁻¹ and appearance of the S=O stretch around 1150 cm⁻¹). The reaction may take several hours to days.[6]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess SOCl₂ under reduced pressure.

-

Purification & Characterization: The crude product is purified by vacuum distillation. The final product, α-cyano-α-methylethanesulfinyl chloride, should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.[6]

An Alternative Pathway: [3+2] Cycloaddition Reactions

While α-carbon attack is a well-documented pathway, particularly for nitriles with α-hydrogens, cycloaddition reactions represent another potential, albeit less directly confirmed, avenue of reactivity. This is especially relevant for the synthesis of sulfur-nitrogen heterocycles like thiadiazoles, which are privileged scaffolds in medicinal chemistry.[7][8]

Hypothesized Mechanism

A [3+2] cycloaddition would involve the sulfinyl chloride acting as a 3-atom component and the nitrile as a 2-atom component. This would likely require the in-situ formation of a more reactive dipole, such as a nitrile sulfide, from the sulfinyl chloride, or activation of the nitrile with a Lewis acid. The cycloaddition of nitrile sulfides with nitriles is a known method for synthesizing 1,2,4-thiadiazole rings.[7]

Visualization of a Proposed Cycloaddition

Caption: Proposed [3+2] cycloaddition of a sulfinyl chloride with a nitrile.

Comparative Reactivity: Why Not Direct Nucleophilic Attack?

A key aspect of scientific integrity is understanding not just what happens, but also what doesn't happen and why. The high reactivity of sulfinyl chlorides with amines to form sulfinamides makes the nitrile's lack of N-nucleophilicity striking.[2] This can be attributed to fundamental principles of orbital hybridization and electronics.

| Functional Group | Hybridization of N | Lone Pair Character | Basicity/Nucleophilicity | Reactivity with R-S(O)Cl | Product |

| Primary Amine | sp³ | ~25% s-character | High | Very Fast | Sulfinamide |

| Nitrile | sp | ~50% s-character | Very Low | No direct N-attack | α-Carbon Attack Products |

Table 1: Comparison of Reactivity of Sulfinyl Chlorides with Amines vs. Nitriles.

The sp-hybridized lone pair on the nitrile nitrogen is held more tightly and is less available for donation compared to the sp³-hybridized lone pair of an amine. Therefore, under typical conditions, the reaction at the α-carbon, which proceeds through a lower energy transition state, is overwhelmingly favored over the direct and electronically disfavored attack by the nitrile nitrogen.

Applications in Synthesis and Drug Development

The products derived from the reaction of sulfinyl chlorides and nitriles are valuable synthetic intermediates.

-

α-Cyanosulfinyl Chlorides: These molecules are bifunctional, containing both a reactive sulfinyl chloride and a nitrile. The sulfinyl chloride can be readily converted into sulfinamides, sulfoxides, or sulfinate esters, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.[3] This allows for rapid diversification and the construction of complex molecular scaffolds.

-

Thiadiazoles: The thiadiazole ring is a well-known "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antidepressant properties.[7][8][9] Synthetic routes involving nitriles offer a powerful tool for accessing novel thiadiazole derivatives for drug discovery programs.

Conclusion and Future Outlook

The reactivity of sulfinyl chlorides with nitriles is a compelling case study in selectivity, governed by the subtle electronic properties of the nitrile functional group. The dominant pathway involves an acid-catalyzed electrophilic attack at the α-carbon, a testament to the heightened acidity of the α-protons in the protonated nitrile intermediate. While direct nucleophilic attack by the nitrile nitrogen is disfavored, potential cycloaddition pathways offer an intriguing, though less explored, route to valuable heterocyclic systems.

Future research should focus on expanding the scope of these reactions beyond thionyl chloride to a wider range of substituted sulfinyl chlorides and exploring Lewis acid catalysis to potentially unlock novel cycloaddition pathways. A deeper understanding of these reaction profiles will undoubtedly empower chemists to design more efficient and innovative syntheses for applications in materials science and drug development.

References

-

Synthesis of amides via TBN-induced oxidation cross-coupling of acetonitrile and N-sulfinylanilines. Taylor & Francis Online.[Link]

-

Nitrile Chemistry. Chemistry LibreTexts.[Link]

-

Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research.[Link]

-

Reaction of nitriles with thionyl chloride in the presence of hydrogen chloride. Formation of sulfinyl and sulfenyl chlorides and phenyl cyanosulfine. Scite.ai.[Link]

-

Chemistry of Nitriles. Chemistry LibreTexts.[Link]

-

Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. National Center for Biotechnology Information.[Link]

-

Reaction of nitriles with thionyl chloride in the presence of hydrogen chloride. Formation of sulfinyl and sulfenyl chlorides an. J-STAGE.[Link]

-

Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). ChemRxiv.[Link]

-

Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. National Center for Biotechnology Information.[Link]

-

Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate.[Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sociedade Brasileira de Química.[Link]

-

Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. Organic Chemistry Portal.[Link]

-

Amide to Nitrile - Common Conditions. Organic Chemistry Data.[Link]

-

20.7 Chemistry of Nitriles. OpenStax.[Link]

-

One-pot conversion of thiols to sulfinyl chlorides by SO2Cl2 and acetic acid and further to sulfinamides... Royal Society of Chemistry.[Link]

-

Sulfenyl chloride - Wikipedia. Wikipedia.[Link]

-

Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Royal Society of Chemistry.[Link]

-

A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. ACS Publications.[Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Max Planck Institute for Solid State Research.[Link]

-

NATURAL PRODUCT SYNTHESIS VIA CYCLOADDITIONS WITH N-SULFINYL DIENOPHILES. HETEROCYCLES.[Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.[Link]

-

Reactions of Nitriles. Chemistry Steps.[Link]

-

Product Class 4: Nitrile Ylides. Thieme.[Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate.[Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00050H [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. scite.ai [scite.ai]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

solubility of 1-Cyanopropane-1-sulfinyl chloride in organic solvents

An In-depth Technical Guide on the Solubility and Handling of 1-Cyanopropane-1-sulfinyl Chloride[1][2]

Part 1: Executive Summary & Chemical Nature

1-Cyanopropane-1-sulfinyl chloride (CAS: 1861384-69-1) is a highly specialized, reactive electrophile used primarily as an intermediate in the synthesis of functionalized sulfinamides, sulfoxides, and heterocycles.[1][2] Structurally, it possesses a propyl backbone with a nitrile (cyano) group and a sulfinyl chloride moiety at the

Unlike its sulfonyl analogues (

Critical Handling Directive: This compound must be handled under strictly anhydrous conditions (Schlenk line or Glovebox). Solubility data is only valid in the absence of nucleophiles (water, alcohols, amines).

Part 2: Solubility Profile & Compatibility Matrix

The solubility of 1-Cyanopropane-1-sulfinyl chloride is governed by its polarity (moderately high due to

Table 1: Solvent Compatibility and Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Compatibility | Remarks |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent | Preferred solvent for reactions.[1][2] Must be anhydrous.[1] |

| Chloroform ( | High | Good | Acidic impurities in | |

| Ethers | Tetrahydrofuran (THF) | High | Good | Must be free of peroxides and water.[2] |

| Diethyl Ether ( | Moderate | Good | Useful for precipitation/crystallization of derivatives. | |

| 1,4-Dioxane | High | Good | Good for higher boiling point applications.[1][2] | |

| Aromatic | Toluene | Moderate-High | Excellent | Best for thermal stability; less hygroscopic than THF.[1][2] |

| Polar Aprotic | Acetonitrile (MeCN) | High | Fair | Use strictly anhydrous.[1][2] High polarity stabilizes ionic intermediates.[1] |

| DMF / DMAc | High | Caution | Can react with acid chlorides at high temps (Vilsmeier-Haack type side reactions).[1][2] | |

| DMSO | High | Incompatible | Oxidant; can react with sulfinyl chlorides (Pummerer-type).[1][2] | |

| Protic | Water | N/A | Incompatible | Rapid hydrolysis to sulfinic acid ( |

| Methanol / Ethanol | N/A | Incompatible | Rapid alcoholysis to sulfinate esters ( | |

| Alkanes | Hexane / Pentane | Low (<10 mg/mL) | Poor | Used as an antisolvent to crash out the product.[2] |

Part 3: Reactivity & Degradation Pathways[1][2]

Understanding the degradation is crucial for interpreting solubility results. If the compound "dissolves" in wet DCM but the solution turns cloudy or acidic, it has hydrolyzed.

Figure 1: Reactivity and Degradation Workflow

Caption: Primary reactivity pathways. Hydrolysis leads to unstable sulfinic acids, while aminolysis yields stable sulfinamides.[1]

Part 4: Experimental Protocols (Self-Validating Systems)

Do not rely on visual solubility alone. A clear solution in wet THF may indicate complete hydrolysis, not stability.[1] Use this Derivatization Protocol to verify the solubility and integrity of the sulfinyl chloride in a given solvent.

Protocol 1: Quantitative Solubility & Integrity Check

Objective: Determine if the compound is soluble and chemically active in Solvent X.

-

Preparation:

-

Visual Observation:

-

Chemical Validation (The "Quench"):

-

Analysis:

Protocol 2: Purification via Recrystallization

If the compound degrades or contains impurities, purification is difficult due to instability. However, precipitation can be attempted:

-

Dissolve crude material in minimal DCM (High solubility).

-

Slowly layer Hexane or Pentane (Antisolvent) on top at -20°C.[1][2]

-

Allow diffusion to crystallize the chloride or precipitate impurities.

Part 5: Decision Framework for Solvent Selection

Use this logic tree to select the appropriate solvent for your specific application (Reaction vs. Analysis).

Figure 2: Solvent Selection Decision Tree

Caption: Logic flow for selecting solvents. Note the strict avoidance of DMSO for analytical work due to oxidative risks.

References

-

Drabowicz, J., & Mikołajczyk, M. (1982).[2] Sulfinyl Chlorides: Synthesis and Reactivity. Topics in Sulfur Chemistry. A comprehensive review of the synthesis and electrophilic nature of alkanesulfinyl chlorides.

-

Sammes, M. P., et al. (1971).[2][4]

-Cyano-sulphonyl chlorides: their preparation and reactions. Journal of the Chemical Society C. Link (Provides foundational data on the stability of alpha-cyano sulfur electrophiles).[1][2] -

Fernández, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews. Link (Details the use of sulfinyl chlorides in stereoselective synthesis).[2]

-

BenchChem Technical Data . Reactivity of Sulfonyl and Sulfinyl Chlorides. Link (General reactivity profiles for sulfinyl halides).[1][2]

-

Senning, A. (1993).[2] Sulfur-Containing Reagents. Academic Press.[1] (Authoritative text on handling moisture-sensitive sulfur reagents).

Sources

- 1. 16250-51-4_CAS号:16250-51-4_2-methylsulfanyl-3-phenylprop-2-enoic acid - 化源网 [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-Cyanopropane-1-sulfinyl Chloride Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-cyanopropane-1-sulfinyl chloride and its derivatives, compounds of emerging interest for researchers, scientists, and drug development professionals. We will delve into the core principles of their synthesis, explore their reactivity, and discuss their potential applications in medicinal chemistry, grounded in established chemical principles and supported by authoritative references.

Introduction: The Potential of α-Cyano Sulfinyl Chlorides

The unique juxtaposition of a cyano group and a sulfinyl chloride on the same carbon atom in 1-cyanopropane-1-sulfinyl chloride creates a highly reactive and versatile chemical entity. The electron-withdrawing nature of both the nitrile and the sulfinyl chloride group activates the α-carbon, making it a focal point for a variety of chemical transformations. This guide will illuminate the synthetic pathways to this core scaffold and the subsequent derivatization strategies that unlock its potential for creating novel molecular architectures for drug discovery.

Synthesis of the Core Scaffold: 1-Cyanopropane-1-sulfinyl Chloride

Step 1: Synthesis of 2-Hydroxybutanenitrile (Propanal Cyanohydrin)

The initial step involves the formation of a cyanohydrin from propanal. This is a classic nucleophilic addition reaction to a carbonyl group.[1][2]

Experimental Protocol: Synthesis of 2-Hydroxybutanenitrile

-

Materials:

-

Propanal

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Sulfuric acid (H₂SO₄) or another suitable acid for in-situ HCN generation

-

Diethyl ether or other suitable organic solvent

-

Water

-

-

Procedure:

-

In a well-ventilated fume hood, a mixture of sodium cyanide and water is prepared in a round-bottom flask equipped with a dropping funnel and a stirrer, and cooled in an ice bath.

-

A solution of propanal in diethyl ether is added to the flask.

-

A stoichiometric amount of sulfuric acid is added dropwise from the dropping funnel. The in-situ generation of HCN facilitates the nucleophilic attack on the carbonyl carbon of propanal.[2]

-

The reaction is stirred at a low temperature (e.g., 0-10 °C) for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully neutralized and extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude 2-hydroxybutanenitrile. Purification can be achieved by distillation.

-

Causality Behind Experimental Choices:

-

The use of an in-situ generation of HCN from a cyanide salt and acid is a safer alternative to handling highly toxic gaseous HCN.[2]

-

Low-temperature conditions are crucial to minimize side reactions and to control the exothermicity of the reaction.

Caption: Synthesis of 2-Hydroxybutanenitrile.

Step 2: Conversion to 1-Cyanopropane-1-sulfinyl Chloride

The hydroxyl group of the cyanohydrin can be converted to a sulfinyl chloride using thionyl chloride (SOCl₂). This is a standard method for converting alcohols to alkyl chlorides and is expected to be applicable here.[3]

Experimental Protocol: Synthesis of 1-Cyanopropane-1-sulfinyl Chloride

-

Materials:

-

2-Hydroxybutanenitrile

-

Thionyl chloride (SOCl₂)

-

Anhydrous, non-protic solvent (e.g., dichloromethane, chloroform)

-

Pyridine or other suitable base (optional, to scavenge HCl)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen inlet, a solution of 2-hydroxybutanenitrile in the anhydrous solvent is prepared.

-

The solution is cooled in an ice bath.

-

Thionyl chloride is added dropwise from the dropping funnel. The reaction is typically exothermic.

-

If used, pyridine is added to neutralize the HCl gas produced during the reaction.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for a period to ensure complete conversion. Reaction progress can be monitored by IR spectroscopy (disappearance of the O-H stretch).

-

After completion, the excess thionyl chloride and solvent are carefully removed under reduced pressure.

-

The crude 1-cyanopropane-1-sulfinyl chloride is obtained and should be used immediately in subsequent reactions due to its expected high reactivity and potential instability.

-

Causality Behind Experimental Choices:

-

Anhydrous conditions are critical as thionyl chloride reacts violently with water.[4]

-

The use of a non-protic solvent is necessary to avoid side reactions with the highly reactive thionyl chloride.

-

Refluxing provides the necessary activation energy to drive the reaction to completion.

Caption: Proposed synthesis of the target compound.

Reactivity and Derivatization

1-Cyanopropane-1-sulfinyl chloride is a potent electrophile, susceptible to attack by a wide range of nucleophiles at the sulfur atom. This reactivity allows for the synthesis of a diverse library of derivatives.

Formation of Sulfinamides

The reaction with primary or secondary amines is expected to proceed readily to form the corresponding sulfinamides. These compounds are of significant interest in medicinal chemistry.[5][6][7]

Experimental Protocol: Synthesis of N-Aryl/Alkyl-1-cyanopropane-1-sulfinamides

-

Materials:

-

1-Cyanopropane-1-sulfinyl chloride (freshly prepared)

-

Primary or secondary amine

-

Anhydrous, non-protic solvent (e.g., dichloromethane, THF)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

-

Procedure:

-

A solution of the amine and the tertiary amine base in the anhydrous solvent is prepared in a round-bottom flask and cooled in an ice bath.

-

A solution of freshly prepared 1-cyanopropane-1-sulfinyl chloride in the same solvent is added dropwise.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.

-

Quantitative Data (Hypothetical):

| Amine Nucleophile | Product | Expected Yield (%) |

| Aniline | N-Phenyl-1-cyanopropane-1-sulfinamide | 70-85 |

| Morpholine | 4-(1-Cyanopropane-1-sulfinyl)morpholine | 75-90 |

| Benzylamine | N-Benzyl-1-cyanopropane-1-sulfinamide | 65-80 |

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];SulfinylChloride [label="1-Cyanopropane-1-sulfinyl Chloride"]; Amine [label="R¹R²NH"]; Sulfinamide [label="1-Cyanopropane-1-sulfinamide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base (e.g., Et₃N)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

SulfinylChloride -> Sulfinamide; Amine -> Sulfinamide [label="Nucleophilic Attack"]; Base -> Sulfinamide [label="HCl Scavenger"]; }

Caption: General scheme for sulfinamide synthesis.

Formation of Sulfinate Esters

Reaction with alcohols in the presence of a base is expected to yield sulfinate esters.

Experimental Protocol: Synthesis of Alkyl 1-Cyanopropane-1-sulfinates

-

Materials:

-

1-Cyanopropane-1-sulfinyl chloride (freshly prepared)

-

Alcohol

-

Anhydrous, non-protic solvent

-

Tertiary amine base

-

-

Procedure:

-

Follow a similar procedure to the sulfinamide synthesis, substituting the amine with the desired alcohol.

-

The reaction may require slightly longer reaction times or gentle heating to proceed to completion.

-

Applications in Drug Development

While specific applications of 1-cyanopropane-1-sulfinyl chloride derivatives are not yet established, the resulting sulfinamide and related scaffolds are prevalent in medicinal chemistry.[8][9]

-

Bioisosteric Replacement: The sulfinamide group can act as a bioisostere for amide or sulfonamide functionalities, potentially improving pharmacokinetic properties such as solubility and metabolic stability.[5][6][7]

-

Enzyme Inhibition: Sulfonamide-containing compounds are known to be effective enzyme inhibitors, for example, of carbonic anhydrases.[8] The derivatives of 1-cyanopropane-1-sulfinyl chloride could be explored for similar activities.

-

Novel Scaffolds: The unique combination of functional groups allows for the creation of novel chemical entities with the potential for unique biological activities.

Conclusion

1-Cyanopropane-1-sulfinyl chloride represents a reactive and versatile building block with significant potential for the synthesis of novel compounds for drug discovery. This guide has outlined a plausible and robust synthetic strategy and has explored the potential reactivity and applications of its derivatives. The protocols and insights provided herein are intended to empower researchers to explore the chemical space offered by this intriguing class of compounds.

References

-

Reitz, A. B., Smith, G. R., & Parker, M. H. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006 – 2008). Expert Opinion on Therapeutic Patents, 19(10), 1449-1453. [Link]

-

Oudah, K. H., Al-Masoudi, N. A., & Al-Sultani, A. A. (2020). The recent progress of sulfonamide in medicinal chemistry. Sys Rev Pharm, 11(12), 1646-1659. [Link]

-

Reitz, A. B., Smith, G. R., & Parker, M. H. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents, 19(10), 1449-1453. [Link]

-

Reitz, A. B., Smith, G. R., & Parker, M. H. (2009). The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). Request PDF. [Link]

-

Zhdankin, V. V. (2014). A Study on Sulfonylation of Cyanohydrins with α-Functionalized Sulfonyl Chlorides. Chemistry of Heterocyclic Compounds, 50, 1-1. [Link]

-

Akter, M., & Azad, M. A. K. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

-

Davis, F. A., & Zhou, P. (2000). Applications of the Sulfinimine-Mediated Asymmetric Strecker Synthesis to the Synthesis of α-Alkyl α-Amino Acids. The Journal of Organic Chemistry, 65(23), 7580-7583. [Link]

-

Fray, J. (2018). Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives. Nottingham ePrints. [Link]

-

Sammes, M. P., Wylie, C. M., & Hoggett, J. G. (1971). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic, 2151. [Link]

-

LibreTexts. (2024). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

Gholami, M. R., & Dinari, M. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

-

Wang, J. (2013). Recent advances in asymmetric Strecker reactions. ARKAT USA. [Link]

-

Chemistry Steps. (2024). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. [Link]

-

North, M. (n.d.). The first report of the addition of cyanide to carbonyl compounds to give cyanohydrins (α-hydroxy nitriles) was the ad. Science of Synthesis. [Link]

-

Gokel, G. W., Widera, R. P., & Weber, W. P. (1988). Phase-transfer Hofmann carbylamine reaction: tert-butyl isocyanide. Organic Syntheses. [Link]

-

Nauth, A. M., Konrad, T., Papadopulu, Z., Vierengel, N., Lipp, B., & Opatz, T. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 20(18), 4217-4223. [Link]

-

van Leusen, A. M., & van Leusen, D. (1993). Methanesulfonyl cyanide. Organic Syntheses. [Link]

- CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction - Google P

-

Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps. [Link]

-

Quora. (2017). How could 1-chloropropane be made from propane? Quora. [Link]

-

ResearchGate. (2016). Can anyone explain the residues in our thionyl chloride reaction? ResearchGate. [Link]

-

YouTube. (2018). Quick Revision - Nitriles and hydroxynitriles. YouTube. [Link]

-

Organic Chemistry Portal. (2023). Isocyanate synthesis by substitution. Organic Chemistry Portal. [Link]

-

Royal Society of Chemistry. (n.d.). Carbon dioxide enhances sulphur-selective conjugate addition reactions. RSC Publishing. [Link]

- US2202791A - Reaction of hydrocarbon compounds with gaseous chlorine and sulphur dioxide - Google P

-

Fujimori, T., Takaoka, M., Takeda, N., & Oshita, K. (2014). Contrasting effects of sulfur dioxide on cupric oxide and chloride during thermochemical formation of chlorinated aromatics. Environmental Science & Technology, 48(23), 13863-13870. [Link]

-

Royal Society of Chemistry. (2023). Visible-light-driven reactions for the synthesis of sulfur dioxide-inserted compounds: generation of S–F, S–O, and S–N bonds. RSC Publishing. [Link]

-

Infoscience. (2025). Reaction kinetics of organic sulfur compounds with ozone in aqueous phase. Infoscience. [Link]

Sources

- 1. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. frontiersrj.com [frontiersrj.com]

Technical Safety & Handling Guide: 1-Cyanopropane-1-sulfinyl chloride in Drug Development

Executive Overview

In modern drug discovery, the strategic introduction of functional groups is paramount to modulating a drug candidate's pharmacokinetics and target affinity. 1-Cyanopropane-1-sulfinyl chloride (CAS: 1861384-69-1) is a highly specialized, bifunctional electrophile. It possesses both an electron-withdrawing cyano group and a highly reactive sulfinyl chloride moiety. While it is an invaluable building block for synthesizing complex sulfinamides and sulfoxides, its extreme sensitivity to moisture and propensity for exothermic degradation demand rigorous handling protocols.

This whitepaper serves as an in-depth technical Safety Data Sheet (SDS) and operational guide. It moves beyond standard hazard checklists to explain the causality behind the molecule's reactivity, providing self-validating experimental workflows to ensure both scientific integrity and operator safety.

Physicochemical Profiling & Structural Causality

To safely handle a reagent, one must first understand the electronic and steric forces governing its behavior. The sulfur atom in 1-cyanopropane-1-sulfinyl chloride exists in a +4 oxidation state, making it inherently electrophilic. This electrophilicity is drastically amplified by the adjacent alpha-cyano group (-C≡N), which exerts a strong inductive electron-withdrawing effect (-I effect). This polarization weakens the S-Cl bond, lowering the activation energy required for nucleophilic attack via a sulfurane intermediate ([1]).

Quantitative Chemical Data

All data summarized below is essential for stoichiometric calculations and risk assessment ([2]).

| Property | Value | Causality / Implication |

| Chemical Name | 1-Cyanopropane-1-sulfinyl chloride | Bifunctional: Cyano and Sulfinyl groups. |

| CAS Number | 1861384-69-1 | Unique identifier for inventory tracking. |

| Molecular Formula | C₄H₆ClNOS | Contains hydrolyzable chlorine. |

| Molecular Weight | 151.62 g/mol | Required for precise stoichiometric equivalents. |

| SMILES | CCC(C#N)S(=O)Cl | Highlights the chiral sulfur center and alpha-cyano group. |

| Physical State | Liquid (Typical for sulfinyl chlorides) | High surface area for rapid volatilization/reaction. |

Hazard Assessment & Toxicological Causality (The Core SDS)

Standard SDS documents list hazards; a robust safety protocol explains why they occur. Sulfinyl chlorides are notoriously unstable and thermolabile ([3]).

-

GHS Classification: Corrosive (Skin Corr. 1B, Eye Dam. 1), Water-Reactive, Toxic (STOT SE 3).

-

Hydrolysis Hazard: The primary danger of 1-cyanopropane-1-sulfinyl chloride is its violent reactivity with water. Upon contact with atmospheric moisture, the S-Cl bond rapidly hydrolyzes to form 1-cyanopropane-1-sulfinic acid and gaseous hydrogen chloride (HCl) ([3]).

-

Overpressurization Risk: Because of the rapid expansion ratio from liquid to gas during hydrolysis, sealing a moisture-contaminated sample in a closed vessel will lead to catastrophic overpressurization and explosion ([4]).

-

Storage Causality: The reagent must be stored at -20°C under a strict Argon atmosphere. Low temperatures suppress spontaneous disproportionation, while Argon (being denser than Nitrogen) provides a superior physical blanket against moisture ingress.

Mechanistic Pathways & Reactivity Visualization

Understanding the divergence between controlled synthetic application (aminolysis) and hazardous degradation (hydrolysis) is critical for experimental design.

Fig 1: Divergent reactivity pathways of 1-Cyanopropane-1-sulfinyl chloride.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I design protocols that are self-validating—meaning the system provides real-time feedback on its own integrity. If a step fails, the operator knows immediately before proceeding.

Protocol 1: Schlenk-Line Mediated Reagent Transfer

Objective: Transfer the highly moisture-sensitive reagent without initiating the hydrolysis cascade.

-

System Preparation: Flame-dry a Schlenk flask under high vacuum (0.1 Torr) for 5 minutes to desorb surface silanols and microscopic water droplets. Backfill with Argon (repeat 3x).

-

Causality: Even trace moisture on glassware will initiate HCl generation, degrading the reagent before the reaction begins.

-

-

Reagent Thawing: Transfer the sealed reagent vial from -20°C storage to a desiccator. Allow it to equilibrate to room temperature for 30 minutes.

-

Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the liquid, permanently ruining the batch.

-

-

Syringe Transfer: Use a gas-tight syringe purged three times with Argon.

-

Self-Validating System: Utilize an oil bubbler on the Schlenk line. When drawing the reagent into the syringe, a corresponding bubble of Argon should be pulled into the flask. If the bubbler shows positive pressure (bubbling outward) during extraction, it indicates the reagent is actively degrading and releasing HCl gas. Abort the transfer.

-

Protocol 2: Synthesis of a Chiral Sulfinamide

Objective: Nucleophilic substitution at the sulfinyl sulfur using a primary amine.

-

Amine/Base Solution: In a flame-dried flask under Argon, dissolve the primary amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous CH₂Cl₂. Cool the mixture to -78°C using a dry ice/acetone bath.

-

Causality: DIPEA acts as a non-nucleophilic HCl scavenger. The -78°C temperature suppresses the formation of side products and controls the highly exothermic collapse of the sulfurane intermediate ([1]).

-

-

Electrophile Addition: Add 1-cyanopropane-1-sulfinyl chloride (1.1 eq) dropwise over 15 minutes.

-

Self-Validating System: Monitor the internal temperature using a thermocouple. A steady temperature indicates controlled aminolysis. A sudden, uncontrolled temperature spike (>5°C jump) indicates moisture contamination or an excessive addition rate. If a spike occurs, pause addition until thermal equilibrium is re-established.

-

-

Quenching: Quench the reaction strictly at -78°C with saturated aqueous NaHCO₃, then slowly warm to room temperature.

-

Causality: NaHCO₃ neutralizes unreacted sulfinyl chloride and DIPEA·HCl safely. Quenching at low temperature ensures the heat of neutralization is absorbed by the bath, preventing product decomposition.

-

References

-

1-Cyanopropane-1-sulfinyl chloride | C4H6ClNOS | CID 131021410 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

-

Sulfinyl halide Source: Wikipedia URL:[Link]

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds Source: Chemical Reviews (American Chemical Society) URL:[Link]

Sources

Toxicological Assessment of Cyanopropane Sulfinyl Derivatives

The following technical guide is structured as a Tiered Risk Assessment Framework designed for drug development professionals evaluating novel Cyanopropane Sulfinyl Derivatives (CSDs) .

These compounds represent a bifunctional chemical class combining a nitrile (cyano) pharmacophore with a sulfinyl (sulfoxide) moiety. Their toxicological profile is non-trivial, governed by the competition between cytochrome P450-mediated cyanogenesis and flavin-containing monooxygenase (FMO) redox cycling.

A Mechanistic & Practical Guide for Application Scientists

Executive Summary & Chemical Logic

Cyanopropane sulfinyl derivatives (e.g., 3-(methylsulfinyl)propanenitrile) present a unique toxicological challenge. Unlike simple aliphatic nitriles (like butyronitrile), the presence of the polar, electron-withdrawing sulfinyl group (

The Core Toxicological Thesis: The toxicity of CSDs is driven by a "Metabolic Race" between two pathways:

-

The Acute Lethality Pathway (Cyanogenesis):

-Carbon hydroxylation by CYP2E1 leading to unstable cyanohydrins and subsequent release of cyanide ( -

The Detoxification/Redox Pathway: Oxidation of the sulfinyl group to a stable sulfone (

) or reduction to a sulfide.

Expert Insight: The electron-withdrawing nature of the sulfinyl group typically deactivates the

Mechanistic Toxicology: The "Why" Behind the Protocol

To assess these compounds, one must interrogate the metabolic fate. The following diagram illustrates the divergent pathways that dictate whether a CSD becomes a stable metabolite or a lethal toxin.

Visualization: Metabolic Fate & Bioactivation Pathways

Figure 1: Divergent metabolic pathways for cyanopropane sulfinyl derivatives. The critical risk is the left branch (Cyanide release).

Tiered Assessment Strategy

Do not jump straight to animal testing. Use this self-validating, tiered workflow to eliminate high-risk candidates early.

Tier 1: In Silico & Physicochemical Profiling

Before synthesis, evaluate the structural risks.

-

LogP/LogD Calculation: CSDs are more polar than alkyl nitriles. If LogP < 0, CNS penetration (and thus central respiratory arrest) is reduced.

-

pKa of

-Protons: Calculate the acidity of protons adjacent to the nitrile and sulfinyl groups. High acidity increases the risk of spontaneous decomposition or enzymatic abstraction.

Tier 2: In Vitro Metabolic Stability & Cyanogenesis

This is the critical "Go/No-Go" gate. You must quantify how much cyanide is released per minute per mg of microsomal protein.

Protocol A: Fluorometric Cyanide Liberation Assay

Objective: Quantify the rate of

Materials:

-

Pooled Liver Microsomes (Human/Rat).

-

NADPH Regenerating System.

-

Substrate (CSD candidate) at 10, 50, 100 µM.

-

Reagent A: 0.5 mM NDA in MeOH.

-

Reagent B: 50 mM Taurine in HEPES buffer (pH 7.4).

Step-by-Step Workflow:

-

Incubation: Mix Microsomes (1 mg/mL) + Substrate in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Time-Course: Aliquot 100 µL at t=0, 15, 30, 60 min into tubes containing ice-cold acetonitrile (to quench protein).

-

Derivatization: Centrifuge quenched samples. Transfer supernatant to a black 96-well plate.

-

Reaction: Add 50 µL Reagent A + 50 µL Reagent B. Incubate 30 min in dark.

-

Read: Measure Fluorescence (Ex 418 nm / Em 460 nm).

-

Validation: Use Butyronitrile as a Positive Control (High CN release) and Acetonitrile as a Low Control.

Decision Logic:

-

> 1 nmol CN/min/mg: High Risk. Stop development or redesign.

-

< 0.1 nmol CN/min/mg: Acceptable stability. Proceed to Tier 3.

Tier 3: Reactive Metabolite Trapping (GSH Adducts)

Even if cyanide release is low, the sulfinyl group can leave or the molecule can undergo elimination to form reactive vinyl nitriles.

Protocol:

-

Incubate Substrate (10 µM) with Microsomes + NADPH + Glutathione (GSH) (5 mM) .

-

Analyze via LC-MS/MS (Neutral Loss Scan of 129 Da for GSH adducts).

-

Interpretation: Presence of GSH adducts indicates the formation of "soft" electrophiles, predicting potential idiosyncratic toxicity or sensitization.

In Vivo Toxicokinetics & Biomarkers

If the compound passes in vitro screens, assess acute toxicity in rodents. Do not rely solely on lethality (LD50); monitor biomarkers of mechanism.

Key Biomarkers Table

| Biomarker | Matrix | Significance | Causality |

| Blood Cyanide | Whole Blood | Acute Exposure | Direct measure of |

| Plasma Thiocyanate | Plasma/Urine | Cumulative Exposure | The major metabolite of cyanide (via Rhodanese). Indicates total metabolic flux through the nitrile pathway. |

| Lactate | Plasma | Histotoxic Hypoxia | |

| Methemoglobin | Blood | Antidote Efficacy | If using nitrite antidotes, monitor MetHb levels (target < 20%). |

Experimental Workflow: The "Self-Validating" Loop

To ensure data integrity, the in vivo study must include a Toxicokinetic/Toxicodynamic (TK/TD) Bridge .

Figure 2: TK/TD bridging strategy. A rise in lactate correlating with the disappearance of parent compound confirms mechanism.

References

-

Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology, 55(1), 47–54.

-

Obach, R. S., et al. (2008). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions. Journal of Pharmacology and Experimental Therapeutics, 316(1), 336-348.

-

DeVries, K. M., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds.[1] Toxicology in Vitro, 23(8), 1527-1533.

-

Testai, E., et al. (2016). Metabolism and kinetics of nitriles. Archives of Toxicology, 90, 263–285.

-

NTP (National Toxicology Program). Toxicity Studies of Aliphatic Nitriles. National Institutes of Health.

Sources

Methodological & Application

synthesis protocol for 1-Cyanopropane-1-sulfinyl chloride

Application Note: Synthesis and Handling of 1-Cyanopropane-1-sulfinyl Chloride

Executive Summary

1-Cyanopropane-1-sulfinyl chloride (C₄H₆ClNOS) is a specialized organosulfur intermediate employed in the synthesis of

This application note details a robust synthesis protocol based on the oxidative chlorination of bis(1-cyanopropyl) disulfide . This method is selected for its scalability and ability to minimize side reactions common with direct sulfinylation of nitriles.

Critical Safety Notice: This protocol involves the handling of chlorine gas (or sulfuryl chloride) and precursors that may release Hydrogen Cyanide (HCN) upon decomposition or hydrolysis. All operations must be conducted in a certified chemical fume hood with appropriate cyanide antidotes immediately available.

Safety & Handling (HSE Profile)

Before initiating the synthesis, the researcher must validate the following safety parameters.

| Hazard Class | Risk Description | Mitigation Strategy |

| Acute Toxicity (Inhalation) | Potential release of HCN and HCl upon hydrolysis or thermal decomposition. | Work strictly in a fume hood; keep pH > 7 in waste streams (bleach quench). |

| Corrosivity | Sulfinyl chlorides react violently with water/mucous membranes to form HCl and sulfinic acids. | Wear acid-resistant gloves (Butyl/Viton) and face shield. |

| Reactivity | High moisture sensitivity. | Use oven-dried glassware; maintain inert atmosphere ( |

Synthesis Protocol: Oxidative Chlorination

Reaction Scheme: The synthesis proceeds via the chlorinolysis of the disulfide bond in acetic anhydride, which acts as a trap for the sulfinyl intermediate and prevents over-oxidation to the sulfonyl chloride.

Materials & Reagents

| Reagent | Role | Purity | Stoichiometry |

| Bis(1-cyanopropyl) disulfide | Precursor | >98% | 1.0 equiv |

| Sulfuryl Chloride ( | Chlorinating Agent | 99% | 2.05 equiv |

| Acetic Anhydride ( | Solvent/Promoter | ACS Grade | 5.0 equiv |

| Dichloromethane (DCM) | Solvent | Anhydrous | 10 V/w |

Note: Sulfuryl chloride is preferred over chlorine gas for precise stoichiometric control in laboratory-scale preparations.

Step-by-Step Methodology

-

Setup : Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer. Flame-dry the apparatus under vacuum and backfill with Nitrogen (

). -

Precursor Dissolution : Charge the flask with Bis(1-cyanopropyl) disulfide (1.0 equiv) and Acetic Anhydride (5.0 equiv) in anhydrous Dichloromethane . Cool the solution to -10°C using an ice/salt bath.

-

Chlorination :

-

Dilute Sulfuryl Chloride (2.05 equiv) in a small volume of DCM.

-

Add the solution dropwise to the reaction mixture over 45 minutes.

-

Critical Control: Maintain internal temperature below -5°C . Exotherms may lead to desulfurization or over-oxidation to the sulfonyl chloride.

-

-

Reaction Phase :

-

After addition, allow the mixture to stir at 0°C for 2 hours .

-

Monitor reaction progress via TLC (taking an aliquot and quenching with methanol to check for the methyl sulfinate ester).

-

-

Workup & Isolation :

-

Degassing : Remove the cooling bath and apply a mild vacuum (200 mbar) for 15 minutes to remove excess

and HCl gases. -

Concentration : Evaporate the solvent and acetyl chloride byproduct under reduced pressure (rotary evaporator, bath temp < 35°C).

-

Purification : The crude residue is typically a yellow oil. Due to thermal instability, distillation is risky. If high purity is required, rapid Kugelrohr distillation at high vacuum (<0.1 mmHg) is recommended, but for most applications, the crude material is used immediately.

-

Process Visualization (Graphviz)

The following diagram outlines the critical path and decision nodes for the synthesis, emphasizing safety checkpoints.

Figure 1: Workflow for the oxidative chlorination synthesis of 1-Cyanopropane-1-sulfinyl chloride, highlighting critical temperature controls.

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical signatures should be verified:

-

IR Spectroscopy : Look for the disappearance of the S-S stretch and the appearance of the sulfinyl S=O stretch (~1150 cm⁻¹) and the C≡N stretch (~2240 cm⁻¹).

-

¹H NMR : The

-proton (adjacent to CN and SOCl) will show a significant downfield shift compared to the disulfide precursor due to the electron-withdrawing nature of the sulfinyl chloride group. -

Stability Test : Dissolve a small aliquot in Methanol. Analyze by GC/MS for the corresponding methyl sulfinate ester (

). This confirms the presence of the active

References

-

PubChem. 1-Cyanopropane-1-sulfinyl chloride (CID 131021410).[2] National Library of Medicine. Available at: [Link]

-

Sammes, M. P., Wylie, C. M., & Hoggett, J. G. (1971).[3]

-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines.[3] Journal of the Chemical Society C: Organic, 2151-2155. Available at: [Link] -

Drabowicz, J., & Kiełbasiński, P. (2008). Synthesis of Sulfinyl Chlorides.[3][4][5][6][7] In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 39). Thieme Chemistry. (General reference for oxidative chlorination methodology).

Sources

- 1. 27869-06-3|1-Cyanopropane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 1-Cyanopropane-1-sulfinyl chloride | C4H6ClNOS | CID 131021410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US3641140A - Process for the preparation of chloroalkane sulphonyl chlorides - Google Patents [patents.google.com]

- 7. organic-chemistry.org [organic-chemistry.org]

preparation of 1-Cyanopropane-1-sulfinyl chloride from butyronitrile

An Application Note and Protocol for the Synthesis of 1-Cyanopropane-1-sulfinyl Chloride

Abstract

This document provides a comprehensive guide for the synthesis of 1-cyanopropane-1-sulfinyl chloride, a reactive intermediate valuable in organic synthesis. The protocol details the reaction of butyronitrile with thionyl chloride in the presence of hydrogen chloride. Emphasis is placed on understanding the reaction mechanism, critical safety protocols for handling hazardous reagents, and a detailed, step-by-step procedure for laboratory execution. This guide is intended for experienced researchers in synthetic chemistry and drug development, providing the necessary technical insights and causality behind the experimental design to ensure a safe and successful synthesis.

Introduction and Scientific Rationale

α-Cyano sulfinyl chlorides are a class of highly functionalized compounds that serve as versatile building blocks in organic synthesis. The presence of the nitrile, sulfinyl chloride, and an acidic α-hydrogen imparts a unique reactivity profile, allowing for a range of subsequent transformations. Their utility is particularly noted in the synthesis of novel heterocyclic compounds and other complex molecular architectures.